REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
p-TSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
ALIQUOT
|
Details
|
then sampled for HPLC analysis
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is then separated
|
Type
|
EXTRACTION
|
Details
|
extracted with THF (2 vols)
|
Type
|
WASH
|
Details
|
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
|
Type
|
TEMPERATURE
|
Details
|
warmed to ca. 60° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the batch temperature at 60±3° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C. over an hour
|
Type
|
WAIT
|
Details
|
aged at this temperature for ca. 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 95:5 THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Water (3×2 vols) and dried in vacuum at ca. 35° C.
|
Reaction Time |
1 h |
Name
|
p-toluenesulfonic acid monohydrate
|
Type
|
product
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine 4-methylbenzenesulfonate hydrate
|
Type
|
product
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
p-TSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
ALIQUOT
|
Details
|
then sampled for HPLC analysis
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is then separated
|
Type
|
EXTRACTION
|
Details
|
extracted with THF (2 vols)
|
Type
|
WASH
|
Details
|
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
|
Type
|
TEMPERATURE
|
Details
|
warmed to ca. 60° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the batch temperature at 60±3° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C. over an hour
|
Type
|
WAIT
|
Details
|
aged at this temperature for ca. 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 95:5 THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Water (3×2 vols) and dried in vacuum at ca. 35° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([CH2:6][CH2:7][NH2:8])(=[O:5])=[O:4].[C:9]([OH:12])(=O)[CH3:10].[CH:13](N(C(C)C)CC)(C)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH2:36].[CH3:37]C1C=CC(S(O)(=O)=O)=CC=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4OC(CNCCS(C)(=O)=O)=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1.[OH2:88].S([C:93]1C=CC(C)=C[CH:94]=1)(O)(=O)=O.S(C1C=CC(C)=CC=1)(O)(=O)=O.ClC1C=C(NC2C3C(=CC=C(C4OC(CNCCS(C)(=O)=O)=CC=4)C=3)N=CN=2)C=CC=1OCC1C=CC=C(F)C=1>O1CCCC1.O>[OH2:4].[C:9]1([CH3:10])[CH:37]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:54][CH:49]=1.[OH2:4].[CH3:13][C:9]1[CH:10]=[CH:7][C:6]([S:3]([OH:5])(=[O:88])=[O:36])=[CH:94][CH:93]=1.[Cl:48][C:49]1[CH:50]=[C:51]([NH:64][C:65]2[C:74]3[C:69](=[CH:70][CH:71]=[C:72]([C:75]4[O:12][C:9]([CH2:10][NH:8][CH2:7][CH2:6][S:3]([CH3:2])(=[O:5])=[O:4])=[CH:78][CH:79]=4)[CH:73]=3)[N:68]=[CH:67][N:66]=2)[CH:52]=[CH:53][C:54]=1[O:55][CH2:56][C:57]1[CH:62]=[CH:61][CH:60]=[C:59]([F:63])[CH:58]=1 |f:0.1,4.5,6.7.8,9.10.11.12,15.16,17.18.19|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
p-TSA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)(O)C1=CC=C(C)C=C1.S(=O)(=O)(O)C1=CC=C(C)C=C1.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
3—5-{4-[(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)amino]-6-quinazolinyl}-2-furancarbaldehyde 4-methylbenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution is stirred at 30°-35° C. for ca. 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred at ca. 22° C. for 2-4 hours
|
Duration
|
3 (± 1) h
|
Type
|
ALIQUOT
|
Details
|
then sampled for HPLC analysis
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by addition of aqueous sodium hydroxide (25% w/w, 3 vols.)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is then separated
|
Type
|
EXTRACTION
|
Details
|
extracted with THF (2 vols)
|
Type
|
WASH
|
Details
|
the combined THF extracts are then washed twice with 25% w/v aqueous ammonium chloride solution (2×5 vols)
|
Type
|
TEMPERATURE
|
Details
|
warmed to ca. 60° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the batch temperature at 60±3° C
|
Type
|
STIRRING
|
Details
|
The resulting suspension is stirred at ca. 60° C. for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-25° C. over an hour
|
Type
|
WAIT
|
Details
|
aged at this temperature for ca. 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with 95:5 THF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Water (3×2 vols) and dried in vacuum at ca. 35° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: EQUIVALENTS |
Name
|
|
Type
|
product
|
Smiles
|
O.CC1=CC=C(C=C1)S(=O)(=O)O.ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)C=1OC(=CC1)CNCCS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |